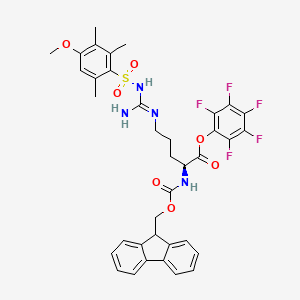

Fmoc-Arg(Mtr)-Opfp

Beschreibung

Eigenschaften

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2S)-5-[[amino-[(4-methoxy-2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H35F5N4O7S/c1-18-16-27(51-4)19(2)20(3)34(18)54(49,50)46-36(43)44-15-9-14-26(35(47)53-33-31(41)29(39)28(38)30(40)32(33)42)45-37(48)52-17-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,16,25-26H,9,14-15,17H2,1-4H3,(H,45,48)(H3,43,44,46)/t26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQWXODNGKSQLH-SANMLTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCCC(C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C(=C1S(=O)(=O)NC(=NCCC[C@@H](C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H35F5N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

774.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-Arg(Mtr)-Opfp: Properties, Application, and Best Practices in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Complexities of Arginine Incorporation in Peptide Synthesis

The incorporation of arginine residues into synthetic peptides is a cornerstone of modern drug discovery and biomedical research. Arginine-rich sequences are pivotal for the function of a vast array of therapeutic peptides, including cell-penetrating peptides that facilitate intracellular drug delivery and antimicrobial peptides that combat infectious diseases[1][2]. The unique physicochemical properties of arginine's guanidinium side chain, however, present significant challenges during solid-phase peptide synthesis (SPPS). Effective side-chain protection is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This guide provides a comprehensive overview of Fmoc-Arg(Mtr)-Opfp, a key reagent for arginine incorporation, detailing its molecular characteristics, strategic application in SPPS, and protocols for its effective use.

Section 1: Core Characteristics of Fmoc-Arg(Mtr)-Opfp

Fmoc-Arg(Mtr)-Opfp, or Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine pentafluorophenyl ester, is a specialized amino acid derivative designed for efficient peptide synthesis.

Molecular Profile

A thorough understanding of the molecular properties of Fmoc-Arg(Mtr)-Opfp is fundamental to its successful application.

| Property | Value | Source |

| Molecular Weight | 774.75 g/mol | |

| Chemical Formula | C37H35F5N4O7S | |

| CAS Number | 130397-19-2 |

The Constituent Moieties: A Trifecta of Functionality

The efficacy of Fmoc-Arg(Mtr)-Opfp stems from the specific roles of its three key components: the Fmoc group, the Mtr protecting group, and the Opfp ester.

-

The Fmoc Group (9-Fluorenylmethoxycarbonyl): This base-labile protecting group shields the α-amino group of arginine during the coupling reaction. Its removal is typically achieved using a solution of piperidine in N,N-dimethylformamide (DMF), a standard step in Fmoc-based SPPS[3].

-

The Mtr Group (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The Mtr group provides robust protection for the nucleophilic guanidinium side chain of arginine. It is an acid-labile protecting group, meaning it remains stable during the basic conditions of Fmoc deprotection but can be removed during the final cleavage of the peptide from the resin using strong acids like trifluoroacetic acid (TFA)[4].

-

The Opfp Ester (Pentafluorophenyl Ester): The pentafluorophenyl ester is a highly reactive activating group for the carboxyl function of the amino acid. This pre-activated form allows for efficient and rapid peptide bond formation without the need for in-situ coupling reagents, which can sometimes lead to side reactions[5].

Section 2: Strategic Implementation in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Arg(Mtr)-Opfp in SPPS requires a methodical approach to ensure optimal coupling efficiency and minimize potential side reactions.

The Rationale for Mtr Protection: A Balance of Stability and Lability

The choice of the Mtr group for arginine side-chain protection is a deliberate one, offering a distinct set of advantages and disadvantages compared to other commonly used protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) and Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).

-

Advantages of Mtr: The Mtr group is less acid-labile than Pbf and Pmc[4]. This increased stability can be advantageous in the synthesis of complex peptides where prolonged or repeated exposure to mildly acidic conditions might be necessary for other synthetic manipulations on the resin-bound peptide.

-

Disadvantages of Mtr: The lower acid lability of the Mtr group necessitates harsher or more prolonged cleavage conditions for its complete removal. This can be particularly challenging in peptides containing multiple arginine residues, where incomplete deprotection can lead to a heterogeneous final product[4]. The extended cleavage times can also increase the risk of side reactions involving other sensitive amino acids in the peptide sequence.

The Power of Opfp Activation: Driving Efficient Coupling

The use of a pentafluorophenyl ester for carboxyl activation offers several benefits in SPPS:

-

High Reactivity: Opfp esters are highly efficient acylating agents, leading to rapid and complete coupling reactions[5].

-

Reduced Side Reactions: Pre-activation as an Opfp ester can minimize side reactions that are sometimes associated with in-situ activation methods, such as racemization, especially when coupling sensitive amino acids. The addition of an additive like 1-hydroxybenzotriazole (HOBt) can further suppress racemization and enhance coupling efficiency[6][7].

A Step-by-Step Protocol for the Coupling of Fmoc-Arg(Mtr)-Opfp

This protocol outlines the manual coupling of Fmoc-Arg(Mtr)-Opfp in a typical SPPS workflow.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-Arg(Mtr)-Opfp

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

1-Hydroxybenzotriazole (HOBt) or 3,4-dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine (HOOBt) (optional, but recommended)

-

Peptide synthesis vessel

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation:

-

Ensure the resin-bound peptide has undergone complete Fmoc deprotection, exposing the N-terminal amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF[8].

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and by-products.

-

-

Coupling Reaction:

-

In a separate vial, dissolve Fmoc-Arg(Mtr)-Opfp (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

If using an additive, dissolve HOBt or HOOBt (1 equivalent) in DMF and add it to the Fmoc-Arg(Mtr)-Opfp solution[5].

-

Add the activated amino acid solution to the washed resin in the reaction vessel.

-

Agitate the mixture gently using an inert gas stream or a shaker at room temperature. The coupling time can range from 1 to 4 hours, and in some cases, overnight coupling may be beneficial for difficult sequences.

-

-

Monitoring the Coupling Reaction:

-

To ensure the coupling reaction has gone to completion, a small sample of the resin can be taken and subjected to a qualitative test for free amines, such as the Kaiser test or the TNBS (trinitrobenzenesulfonic acid) test[9]. A negative result (e.g., colorless or pale yellow for the Kaiser test) indicates a complete reaction.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF (5-7 times) to remove any unreacted reagents and by-products.

-

-

Chain Elongation:

-

The resin is now ready for the next cycle of Fmoc deprotection and coupling of the subsequent amino acid.

-

Section 3: Cleavage and Deprotection: Releasing the Final Peptide

The final step in SPPS is the cleavage of the peptide from the solid support and the simultaneous removal of all side-chain protecting groups.

The Mechanism of Mtr Group Cleavage

The Mtr group is removed under strongly acidic conditions, typically using a cleavage cocktail containing TFA. The mechanism involves the protonation of the sulfonyl group, followed by the cleavage of the sulfur-nitrogen bond. The released Mtr cation is a reactive electrophile that can potentially modify sensitive amino acid residues, necessitating the use of scavengers in the cleavage cocktail.

A Validated Protocol for Mtr Cleavage

Materials:

-

Dried peptide-resin

-

Cleavage Cocktail: A common and effective cocktail is Reagent K, which consists of TFA/phenol/water/thioanisole/1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v/v/v/v). The scavengers (phenol, thioanisole, EDT) are crucial for quenching the reactive cations generated during cleavage, thereby preventing side reactions[10].

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation:

-

Thoroughly dry the peptide-resin under vacuum.

-

-

Cleavage Reaction:

-

Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. A typical ratio is 10 mL of cocktail per gram of resin.

-

Agitate the mixture at room temperature. Due to the stability of the Mtr group, a prolonged reaction time of 4 to 8 hours is often required. For peptides containing multiple Arg(Mtr) residues, the cleavage time may need to be extended up to 24 hours[11]. It is advisable to perform a small-scale test cleavage and monitor the deprotection by HPLC to determine the optimal cleavage time.

-

-

Peptide Precipitation and Isolation:

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small volume of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether[12].

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether to remove residual scavengers and by-products.

-

Dry the crude peptide under vacuum.

-

Section 4: Potential Side Reactions and Mitigation Strategies

While Fmoc-Arg(Mtr)-Opfp is a robust reagent, awareness of potential side reactions is crucial for troubleshooting and optimizing peptide synthesis.

-

Incomplete Mtr Cleavage: As previously mentioned, this is a primary concern, especially with multiple Arg(Mtr) residues. Optimization of the cleavage time and the use of appropriate scavengers are key to mitigating this issue.

-

Sulfonation of Tryptophan: The Mtr group, upon cleavage, can lead to the sulfonation of tryptophan residues. The inclusion of scavengers like EDT and thioanisole in the cleavage cocktail can help to suppress this side reaction[11]. The use of Boc-protected tryptophan (Fmoc-Trp(Boc)-OH) is also a highly effective strategy to prevent this modification.

-

δ-Lactam Formation: During the activation of arginine for coupling, an intramolecular cyclization can occur to form a δ-lactam, which is an inactive derivative. This side reaction can lead to the incorporation of a deletion in the peptide sequence[13]. The use of pre-activated esters like Fmoc-Arg(Mtr)-Opfp, especially in the presence of HOBt, can help to minimize this side reaction by promoting rapid intermolecular coupling over intramolecular cyclization.

Section 5: Purification and Characterization

Following cleavage and precipitation, the crude peptide typically requires purification to remove deletion sequences, incompletely deprotected peptides, and by-products from the synthesis and cleavage steps.

-

Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. A gradient of increasing organic solvent (typically acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA (0.1%), is used to elute the peptides from a C18 column. Fractions are collected and analyzed for purity, and the pure fractions are pooled and lyophilized.

-

Characterization: The identity and purity of the final peptide should be confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

-

Conclusion: A Powerful Tool in the Peptide Chemist's Arsenal

Fmoc-Arg(Mtr)-Opfp is a valuable reagent for the incorporation of arginine into synthetic peptides. Its pre-activated nature facilitates efficient coupling, while the Mtr protecting group offers a unique level of stability that can be advantageous in specific synthetic strategies. A thorough understanding of its properties, coupled with the implementation of robust protocols for coupling and cleavage, will enable researchers to harness the full potential of this reagent in the synthesis of complex and biologically important peptides.

References

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Aapptec. Peptide Synthesis Using Fmoc-Amino Acid OPfp Esters. [Link]

-

García-Ramos, Y., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615–4628. [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2934. [Link]

-

Cuevas-Zurita, F., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. [Link]

-

Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

-

Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(9), 2136–2144. [Link]

-

Merck Millipore. Novabiochem®. [Link]

-

Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-519. [Link]

-

Fields, C. G., et al. (1997). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Peptide Synthesis Protocols, 73-149. [Link]

-

López-Vidal, M., et al. (2020). Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues. International Journal of Molecular Sciences, 21(21), 8207. [Link]

-

Herce, H. D., & Garcia, A. E. (2009). Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides. arXiv preprint arXiv:0910.1736. [Link]

-

Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]

-

Reddy, K. S., et al. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry, 12(42), 8496–8500. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. [0910.1736] Arginine-rich peptides destabilize the plasma membrane, consistent with a pore formation translocation mechanism of cell penetrating peptides [arxiv.org]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chempep.com [chempep.com]

- 10. biotage.com [biotage.com]

- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Function of Mtr protecting group in arginine

An In-Depth Technical Guide to the Mtr Protecting Group for Arginine in Peptide Synthesis

Abstract

The synthesis of arginine-containing peptides is a cornerstone of therapeutic and research-oriented peptide chemistry. The highly basic and nucleophilic nature of the arginine side chain's guanidinium group necessitates robust protection to prevent side reactions during solid-phase peptide synthesis (SPPS). The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was one of the foundational protecting groups developed for this purpose. This technical guide provides a comprehensive overview of the Mtr protecting group, detailing its chemical properties, mechanisms of protection and deprotection, field-proven protocols, and a critical evaluation of its function in the context of modern peptide synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of arginine protection strategies.

Introduction: The Challenge of Arginine Protection

In the landscape of peptide synthesis, arginine presents a unique challenge. Its guanidinium side chain (pKa ≈ 12.5) is protonated under most physiological conditions and remains highly nucleophilic, even when protonated. During peptide synthesis, this nucleophilicity can lead to undesirable side reactions, such as acylation during coupling steps or intramolecular cyclization to form lactams. Consequently, effective side-chain protection is not merely advantageous but essential for the successful synthesis of arginine-containing peptides.

An ideal protecting group for arginine must meet several criteria:

-

It must be introduced efficiently and selectively onto the guanidino group.

-

It must be stable throughout the iterative steps of peptide synthesis, including the repeated Nα-deprotection cycles (e.g., piperidine treatment in Fmoc-SPPS).

-

It must be removable under conditions that do not degrade the final peptide.

-

It should not introduce persistent side products upon cleavage.

The Mtr group, an arylsulfonyl derivative, was developed to meet these needs and saw widespread use, particularly in the earlier days of Fmoc-SPPS.

The Mtr Protecting Group: Chemical Profile

The Mtr protecting group is 4-methoxy-2,3,6-trimethylbenzenesulfonyl. Its structure is characterized by an electron-rich aromatic ring, which plays a crucial role in its acid lability. The methoxy and methyl groups donate electron density to the aromatic ring, which helps to stabilize the carbocationic transition state formed during acid-catalyzed cleavage[1]. However, compared to more modern arylsulfonyl protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the Mtr group is significantly more stable and requires harsher acidic conditions for its removal[1][2]. This robustness is its primary operational drawback.

Caption: Chemical structure of Fmoc-Arg(Mtr)-OH.

Mechanism of Action

Protection of the Arginine Guanidinium Group

The introduction of the Mtr group involves the sulfonylation of one of the terminal nitrogens of the arginine guanidino group. This is typically achieved by reacting the starting arginine material (with its α-amino and carboxyl groups suitably protected) with 4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl) under basic conditions[3]. The base deprotonates a terminal nitrogen of the guanidinium group, increasing its nucleophilicity to attack the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group.

Caption: Mtr protection of the arginine side chain.

Deprotection via Acidolysis

Removal of the Mtr group is achieved under strong acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA)[4]. The mechanism proceeds via an SEAr (Electrophilic Aromatic Substitution) pathway. The process is initiated by protonation of the sulfonyl group or the aromatic ring. This is followed by the cleavage of the sulfur-nitrogen bond. The electron-donating groups on the Mtr's aromatic ring stabilize the resulting cationic species, facilitating the cleavage.

Caption: Acid-catalyzed deprotection of Mtr-arginine.

The cleaved Mtr cation is a reactive electrophile that can cause significant side reactions if not effectively neutralized.

Comparative Analysis: Mtr vs. Pmc and Pbf

The primary limitation of the Mtr group is its relative stability to acid compared to its successors, Pmc and Pbf. This increased stability necessitates longer cleavage times or harsher conditions, which can be detrimental to sensitive peptides[1]. The enhanced lability of Pmc and Pbf is attributed to the electron-donating effects of the oxygen atom within their heterocyclic ring systems, which provides superior stabilization of the carbocation formed during cleavage[1][2].

| Parameter | Mtr | Pmc | Pbf |

| Relative Acid Lability | Least Labile | Moderately Labile | Most Labile |

| Typical Cleavage Time with TFA | > 4 hours (up to 24 hours)[1][2] | 2-4 hours[1] | 1-2 hours[1] |

| Peptide Yield (Example 3h TFA) | Not Applicable (Incomplete) | 46% | 69% |

| Tendency for Tryptophan Sulfonation | High[2][5] | High | Lower |

Experimental Protocols

Protocol: Synthesis of Nα-Fmoc-Nω-Mtr-L-arginine

This protocol is based on the general principles of sulfonylation of guanidines[3].

Materials:

-

Nα-Fmoc-L-arginine

-

4-methoxy-2,3,6-trimethylbenzenesulfonyl chloride (Mtr-Cl)

-

Sodium hydroxide (NaOH)

-

Dioxane and Water

-

Diethyl ether

-

Citric acid solution (5%)

Procedure:

-

Dissolve Nα-Fmoc-L-arginine (1 equivalent) in a mixture of dioxane and 1M NaOH(aq) at 0°C.

-

In a separate flask, dissolve Mtr-Cl (1.1 equivalents) in dioxane.

-

Add the Mtr-Cl solution dropwise to the arginine solution while maintaining the temperature at 0°C and the pH between 10-11 by the addition of 2M NaOH.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Mtr-Cl.

-

Acidify the aqueous layer to pH 3 with a cold 5% citric acid solution.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

Purify the product by flash chromatography or recrystallization.

Protocol: Cleavage of the Mtr Group from a Peptidyl-Resin

This protocol is a standard procedure for global deprotection in Fmoc-SPPS when an Mtr-protected arginine is present[1][4].

Materials:

-

Peptidyl-resin containing Arg(Mtr)

-

Trifluoroacetic acid (TFA), reagent grade

-

Thioanisole or Phenol (Scavenger)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Swell the peptidyl-resin in DCM in a reaction vessel for 20-30 minutes. Drain the DCM.

-

Prepare the cleavage cocktail. A common formulation is TFA/Thioanisole/H₂O (90:5:5, v/v/v) . Alternatively, phenol can be used in place of thioanisole[1][4].

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

-

Agitate the mixture at room temperature. The required time is highly sequence-dependent. For a single Arg(Mtr), 4-8 hours may be sufficient. For peptides with multiple Arg(Mtr) residues, cleavage times may need to be extended up to 24 hours[2].

-

Self-Validation: It is critical to monitor the deprotection progress. Periodically take a small aliquot of the resin, cleave it, and analyze by HPLC to check for the disappearance of the Mtr-protected peptide peak.

-

Once cleavage is complete, filter the resin and collect the filtrate.

-

Wash the resin twice with fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate dropwise into a stirred, 10-fold volume of cold diethyl ether.

-

Centrifuge the suspension to pellet the peptide, decant the ether, and wash the pellet 2-3 times with cold ether.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Side Reactions and Troubleshooting

The harsh conditions required for Mtr removal are the primary source of side reactions.

Tryptophan Sulfonation

The most problematic side reaction is the electrophilic modification of the indole side chain of tryptophan by the cleaved Mtr sulfonyl moiety[2][5].

-

Problem: Appearance of a +210 Da adduct on tryptophan-containing peptides.

-

Causality: The Mtr cation or related sulfonyl species generated during cleavage acts as an electrophile and attacks the electron-rich indole ring of tryptophan.

-

Solution:

-

Use of Scavengers: Thioanisole is particularly effective at scavenging these sulfonyl species. It acts as a nucleophilic trap.

-

Protect Tryptophan: The most robust solution is to protect the indole nitrogen of tryptophan with a Boc group (Fmoc-Trp(Boc)-OH). The Boc group deactivates the indole ring towards electrophilic attack and is cleanly removed during the final TFA cleavage[2][5].

-

Incomplete Deprotection

Due to its stability, achieving complete removal of the Mtr group can be difficult, especially in sterically hindered sequences or peptides with multiple Arg(Mtr) residues[6].

-

Problem: The final peptide product contains a mixture of fully deprotected and partially Mtr-protected species.

-

Causality: Insufficient cleavage time or ineffective acid concentration for the specific peptide sequence.

-

Solution:

-

Extended Cleavage Time: As confirmed by HPLC monitoring, extend the reaction time in the cleavage cocktail, sometimes up to 24 hours[2].

-

Repeat Cleavage: If incomplete deprotection is observed after workup, the lyophilized crude peptide can be re-subjected to fresh cleavage cocktail[5].

-

Alternative Protecting Group: For new syntheses, the most practical solution is to avoid Mtr altogether and use the more labile Pbf protecting group, which is now the industry standard for Fmoc-SPPS.

-

| Problem | Probable Cause | Recommended Solution |

| +210 Da adduct on Trp | Sulfonation of tryptophan by cleaved Mtr group. | Use Fmoc-Trp(Boc)-OH during synthesis. Ensure sufficient thioanisole is in the cleavage cocktail. |

| Incomplete Mtr removal | Insufficient cleavage time or steric hindrance. | Extend cleavage time, monitoring by HPLC. Re-treat crude peptide with fresh cleavage cocktail. |

| Modification of Met or Cys | Oxidation or alkylation by cationic species. | Use a scavenger cocktail containing water and a silane (e.g., TIS) or thiol (e.g., EDT). |

Conclusion and Recommendations

The Mtr protecting group played a significant role in the evolution of Fmoc-SPPS. It provided a necessary tool for the synthesis of arginine-containing peptides. However, its high stability and the associated harsh deprotection conditions lead to a higher risk of side reactions, most notably the sulfonation of tryptophan and incomplete cleavage.

For modern peptide synthesis, particularly for complex, sensitive, or long peptides, the Mtr group is largely considered obsolete. The development of the more acid-labile Pmc and, subsequently, the Pbf groups has provided far more efficient and cleaner alternatives. The Pbf group, in particular, allows for rapid deprotection under milder TFA conditions (1-2 hours), significantly minimizing the degradation of the target peptide and simplifying purification.

As a Senior Application Scientist, my recommendation is to use Fmoc-Arg(Pbf)-OH for all standard Fmoc-SPPS applications. The use of Mtr should be reserved for specific historical syntheses or niche applications where its extreme acid stability is a required feature, and the potential for side reactions and difficult cleavage is an acceptable trade-off.

References

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

AAPPTEC Peptides. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]

-

Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

- Yajima, H., & Fujii, N. (1981). U.S. Patent No. 4,487,726. Washington, DC: U.S. Patent and Trademark Office.

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

- Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68.

-

CDN Isotopes. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

-

Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2948. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH [98930-01-9]. Retrieved from [Link]

-

Scribd. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

-

Beck-Sickinger, A. G., & Dürr, H. (1993). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. Peptide Research, 6(3), 136-138. Retrieved from [Link]

-

Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 3. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 4. www2.bioch.ox.ac.uk [www2.bioch.ox.ac.uk]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Pentafluorophenyl Esters in Peptide Synthesis

Abstract

In the landscape of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the efficient and stereochemically pure formation of amide bonds is paramount. Among the arsenal of activating agents, pentafluorophenyl (PFP) esters of Nα-protected amino acids have carved out a significant niche. This technical guide provides an in-depth exploration of the role of PFP esters, moving beyond simple protocols to elucidate the underlying chemical principles that make them a superior choice for many challenging synthetic applications. We will dissect the mechanism of action, highlight key advantages such as high reactivity and stability, provide field-tested protocols, and offer a comparative analysis against other common coupling methodologies.

Introduction: The Central Challenge of Amide Bond Formation

The synthesis of a peptide is a stepwise construction of amide linkages between amino acid monomers. The core chemical challenge lies in the activation of a carboxylic acid group of one amino acid to make it sufficiently electrophilic to react with the nucleophilic α-amino group of another. An ideal activation strategy must be:

-

Rapid and Efficient: To ensure high yields and minimize cycle times.

-

Low in Racemization: To maintain the stereochemical integrity of the chiral amino acid centers.

-

Minimizing of Side Reactions: To simplify purification and improve final product purity.

-

Practical: The activated species should be reasonably stable for handling and storage.

Pentafluorophenyl esters meet these criteria with remarkable proficiency, offering a robust solution for both routine and complex peptide syntheses.[1]

The Chemistry of Pentafluorophenyl Esters

Mechanism of Activation and Coupling

The effectiveness of PFP esters stems from the unique properties of the pentafluorophenyl leaving group. The five highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect on the aromatic ring. This effect makes the pentafluorophenoxide an exceptionally stable leaving group, and consequently, the ester's carbonyl carbon becomes highly electrophilic and susceptible to nucleophilic attack by the incoming amine.

The process can be visualized in two main stages:

-

Formation of the PFP Ester: An Nα-protected amino acid is reacted with pentafluorophenol (PFP-OH), typically in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).[2] This creates the stable, isolable active ester.

-

Aminolysis (Coupling): The purified PFP ester is introduced to the N-terminally deprotected peptide chain. The free amine attacks the activated carbonyl carbon, forming a tetrahedral intermediate which then collapses, releasing the stable pentafluorophenoxide anion and forming the desired peptide bond.

Caption: SPPS cycle using a PFP ester coupling strategy.

Self-Validation: The inclusion of a monitoring step, such as the qualitative Kaiser test, is critical. A positive test (blue beads) after the initial coupling indicates remaining free amines, signaling an incomplete reaction. This built-in checkpoint allows the researcher to immediately "recouple" by adding fresh reagent, ensuring the sequence is built with the highest possible fidelity before proceeding to the next cycle.

Comparative Analysis

While PFP esters offer clear advantages, no single method is perfect for all applications. The choice of coupling reagent is a strategic one, balancing efficiency, cost, and the specific demands of the peptide sequence.

| Feature | PFP Esters | Carbodiimides (e.g., DCC/DIC) + HOBt | Uronium/Aminium (e.g., HBTU/HATU) |

| Activation Method | Pre-formed, stable esters | In situ activation | In situ activation |

| Coupling Speed | Very Fast [3] | Moderate to Fast | Very Fast |

| Racemization Risk | Low (with purified esters) [4] | Moderate (suppressed by HOBt) [5] | Low to Moderate |

| Side Products | PFP-OH (water-soluble) | DCU/DIU (often insoluble), HOBt | Guanidinium byproducts (for uronium) [6] |

| Handling | Crystalline solids, good shelf life [7] | DCC is an allergen; DIC is a liquid [2] | Can be moisture-sensitive |

| Cost | Reagent (PFP-OH) can be costly [8] | Generally cost-effective | More expensive |

| Best For | Difficult sequences, minimizing side reactions, applications where stability is key. [9] | Routine, cost-sensitive synthesis. | Maximizing speed, coupling hindered amino acids. |

Conclusion

Pentafluorophenyl esters represent a powerful and reliable tool in the peptide chemist's toolbox. Their high reactivity, excellent stability, and low propensity for inducing racemization make them a superior choice for the synthesis of complex peptides and for applications demanding the highest purity. By leveraging pre-activated, isolable reagents, the PFP ester strategy enhances reproducibility and simplifies synthetic workflows. While the initial cost of the activating agent may be higher than some alternatives, the benefits in terms of coupling efficiency, reduced side reactions, and overall success rate often provide a compelling argument for their implementation in demanding research and drug development projects.

References

-

Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation. (2021). PMC. Retrieved from [Link]

- Hilvano, E. G. V., Liang, M.-C., Piane, J. J., & Nacsa, E. D. (2025). Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution. Organic & Biomolecular Chemistry. DOI:10.1039/D5OB00798D.

- Active esters for solid phase peptide synthesis. (1990). Google Patents.

-

Pentafluorophenyl esters. Wikipedia. Retrieved from [Link]

-

Peptide synthesis. Wikipedia. Retrieved from [Link]

- Hattori, T., Inuki, S., & Yamamoto, H. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction.

-

Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology. (2026). Dilun Biotechnology. Retrieved from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Handling and Storage of Peptides - FAQ. AAPPTEC. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab. Retrieved from [Link]

- Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. (2025).

-

Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]

-

Fmoc-Amino Acid OPfp Esters. Aapptec Peptides. Retrieved from [Link]

- TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers (RSC Publishing).

- Unwanted hydrolysis or a/b-peptide bond formation: how long should the rate-limiting coupling step take?. (2019). RSC Publishing.

- Synthesis of Pentafluorophenyl Esters of Nitroveratryloxycarbonyl-Protected Amino Acids. (2025).

Sources

- 1. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 2. chempep.com [chempep.com]

- 3. Pentafluorophenol and its derivatives [en.highfine.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 7. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP0401797A1 - Active esters for solid phase peptide synthesis - Google Patents [patents.google.com]

- 9. Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the - Dilun Biotechnology [peptidescientific.com]

A Deep Dive into Fmoc-Arg(Mtr)-Opfp: A Critical Reagent in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of synthetic peptide chemistry, the choice of building blocks is paramount to the success of a synthesis. Among the vast arsenal of protected amino acids, Fmoc-Arg(Mtr)-Opfp stands out as a specialized reagent for the incorporation of arginine residues. This in-depth guide, tailored for researchers and professionals in drug development, will dissect the multifaceted nature of this compound, from its fundamental chemical properties to its strategic application in solid-phase peptide synthesis (SPPS). We will explore the synergistic roles of its constituent protecting groups—Fmoc, Mtr, and Opfp—and provide a comprehensive understanding of its utility and handling.

Core Identification: CAS Number and Synonyms

At the heart of any chemical discussion is its unique identifier. For Fmoc-Arg(Mtr)-Opfp, this is:

-

CAS Number: 130397-19-2[1]

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches:

-

Nα-(9-Fluorenylmethoxycarbonyl)-Nω-(4-methoxy-2,3,6-trimethylphenylsulfonyl)-L-arginine pentafluorophenyl ester

-

Fmoc-L-Arg(Mtr)-OPfp

-

N-α-Fmoc-N-g-(4-methoxy-2,3,6-trimethylbenzylsulfonyl)-L-arginine pentafluorophenyl ester[2]

| Identifier | Value |

| CAS Number | 130397-19-2[1] |

| Molecular Formula | C37H35F5N4O7S[1] |

| Molecular Weight | 774.75 g/mol [1] |

The Architectural Logic: Deconstructing Fmoc-Arg(Mtr)-Opfp

The efficacy of Fmoc-Arg(Mtr)-Opfp in peptide synthesis stems from the carefully chosen orthogonal protecting groups and the activated ester. Each component serves a distinct and critical function, allowing for the controlled and sequential addition of arginine to a growing peptide chain.

The α-Amine Guardian: 9-Fluorenylmethoxycarbonyl (Fmoc)

The Fmoc group is a base-labile protecting group for the α-amino functionality of the arginine.[3][4] Its selection is a cornerstone of modern solid-phase peptide synthesis for several reasons:

-

Orthogonality: The Fmoc group is stable under the acidic conditions used to cleave many side-chain protecting groups and the final peptide from the resin.[5][6] This orthogonality is fundamental to preventing unintended deprotection during the synthesis cycles.

-

Mild Deprotection: Removal of the Fmoc group is typically achieved with a mild base, most commonly a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF).[7] This gentle deprotection condition preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.

-

Real-time Monitoring: The cleavage of the Fmoc group releases dibenzofulvene, which has a strong UV absorbance. This property allows for the real-time monitoring of the deprotection step, ensuring complete removal of the Fmoc group before proceeding to the next coupling cycle.[4]

The Side-Chain Sentinel: 4-Methoxy-2,3,6-trimethylphenylsulfonyl (Mtr)

Protecting the highly basic and nucleophilic guanidinium group of the arginine side chain is crucial to prevent side reactions. The Mtr group is an acid-labile protecting group that serves this purpose.[8]

-

Acid Lability: The Mtr group is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids, typically trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the resin.[3][8]

-

Cleavage Kinetics: It is important to note that the Mtr group is less acid-labile compared to other sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[3][9] Complete removal of the Mtr group may require extended cleavage times or the use of scavengers.[3][9] Thioanisole is often included in the cleavage cocktail to facilitate the removal of the Mtr group.[9]

The Activation Moiety: Pentafluorophenyl (Opfp) Ester

The pentafluorophenyl ester is a highly reactive activating group for the carboxyl functionality of the amino acid.[10] This activation is essential for the efficient formation of the peptide bond.

-

High Reactivity: Pfp esters are highly efficient acylating agents, leading to rapid and complete coupling reactions.[11][12]

-

Stability: Despite their high reactivity, Fmoc-amino acid-Opfp esters are stable, crystalline solids that can be isolated, purified, and stored for extended periods.[5][12] This stability is a significant advantage in automated peptide synthesis.

-

Reduced Racemization: The use of pre-activated esters like Opfp esters minimizes the risk of racemization during the coupling reaction, a critical factor in maintaining the stereochemical integrity of the synthetic peptide.[12]

-

Hydrolytic Stability: Pfp esters are less susceptible to hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which contributes to more efficient coupling reactions, especially in the presence of trace amounts of water.[13][14]

Strategic Application in Solid-Phase Peptide Synthesis (SPPS)

The use of Fmoc-Arg(Mtr)-Opfp is integrated into the standard workflow of Fmoc-based SPPS. The following diagram and protocol outline the key steps.

Experimental Workflow: Incorporation of Fmoc-Arg(Mtr)-Opfp in SPPS

Caption: A simplified workflow for the incorporation of an amino acid using Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol describes a single coupling cycle for the incorporation of Fmoc-Arg(Mtr)-Opfp onto a solid support-bound peptide chain with a free N-terminal amine.

1. Resin Preparation:

-

Start with the peptide-resin that has undergone the previous Fmoc deprotection and washing steps, resulting in a free N-terminal amine.

2. Coupling Reaction:

-

Dissolve Fmoc-Arg(Mtr)-Opfp (typically 1.5 to 3 equivalents relative to the resin loading) in a minimal amount of DMF.

-

Add the solution of the activated amino acid to the swelled resin.

-

Agitate the reaction vessel at room temperature for a predetermined time (e.g., 1-2 hours). The reaction progress can be monitored using a colorimetric test such as the Kaiser test to check for the presence of free primary amines. A negative Kaiser test indicates a complete coupling reaction.

3. Washing:

-

After the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (typically 3-5 times) to remove any unreacted reagents and byproducts.

4. Preparation for the Next Cycle:

-

The resin is now ready for the next Fmoc deprotection step to elongate the peptide chain further.

Causality and Self-Validation in the Protocol

-

Expertise & Experience: The choice of equivalents of the activated amino acid is based on empirical evidence to drive the reaction to completion and minimize the formation of deletion sequences. The reaction time is also a critical parameter that may need optimization depending on the specific peptide sequence.

-

Trustworthiness: The protocol incorporates a self-validating step—the Kaiser test. This in-process control provides immediate feedback on the completeness of the coupling reaction. A positive test (indicating the presence of free amines) would necessitate a second coupling step to ensure the fidelity of the final peptide.

Final Cleavage and Deprotection

Once the peptide synthesis is complete, the final step involves the cleavage of the peptide from the solid support and the simultaneous removal of the side-chain protecting groups, including the Mtr group from the arginine residues.

Cleavage Cocktail and Protocol

A common cleavage cocktail for peptides containing Arg(Mtr) is a mixture of TFA with scavengers to prevent side reactions.

| Reagent | Function | Typical Percentage |

| Trifluoroacetic Acid (TFA) | Cleaves the peptide from the resin and removes acid-labile protecting groups. | 95% |

| Water | Scavenger | 2.5% |

| Triisopropylsilane (TIS) | Scavenger for carbocations | 2.5% |

| Thioanisole (optional) | Assists in the removal of the Mtr group | 2-5% |

Protocol:

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it under vacuum.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed at room temperature for 2-4 hours. As the Mtr group is relatively stable, longer reaction times may be necessary for complete removal, especially in peptides with multiple Arg(Mtr) residues.[9]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding cold diethyl ether.

-

Centrifuge and wash the peptide pellet with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

Dry the crude peptide under vacuum.

Conclusion

Fmoc-Arg(Mtr)-Opfp is a highly valuable, albeit specialized, reagent in the peptide chemist's toolkit. Its trifecta of a base-labile α-amino protecting group, an acid-labile side-chain protecting group, and a stable, highly reactive pentafluorophenyl ester allows for the efficient and controlled incorporation of arginine into synthetic peptides. A thorough understanding of the properties and cleavage kinetics of each component is essential for its successful application and for the synthesis of high-purity peptides for research, diagnostics, and therapeutic development.

References

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(12), 749-758. Retrieved from [Link]

-

Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Viral Vector Analytical Development. (n.d.). Fmoc-Arg(Mtr)-Opfp. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Support Information Bulletin 1087 - Cleaving Mtr Group from Arginine. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

-

Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Retrieved from [Link]

-

AAPPTec. (n.d.). Technical Bulletins & General Procedures. Retrieved from [Link]

-

ResearchGate. (2025). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pentafluorophenyl esters. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Arg(Mtr)-OH [98930-01-9]. Retrieved from [Link]

-

Pentel, K., et al. (2020). Sustainable Peptide Synthesis Enabled by a Transient Protecting Group. Angewandte Chemie International Edition, 59(31), 12984-12989. Retrieved from [Link]

-

Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

Sources

- 1. FMOC-ARG(MTR)-OPFP CAS#: 130397-19-2 [m.chemicalbook.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 7. chem.uci.edu [chem.uci.edu]

- 8. peptide.com [peptide.com]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. Fmoc-Arg(Mtr)-Opfp | Viral Vector Analytical Development [viral-vector-analytical-development.com]

- 12. bachem.com [bachem.com]

- 13. broadpharm.com [broadpharm.com]

- 14. precisepeg.com [precisepeg.com]

A Comprehensive Technical Guide to the Stability and Storage of Fmoc-Arg(Mtr)-Opfp

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Fmoc-Nω-(4-methoxy-2,3,6-trimethylbenzenesulfonyl)-L-arginine pentafluorophenyl ester, commonly abbreviated as Fmoc-Arg(Mtr)-Opfp, is a critical building block in solid-phase peptide synthesis (SPPS). Its utility lies in the strategic placement of three key chemical moieties: the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection, the acid-labile 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group for semi-permanent side-chain protection of the guanidinium function of arginine, and the highly reactive pentafluorophenyl (Opfp) ester for efficient amide bond formation. The successful synthesis of complex peptides hinges on the purity and stability of such activated amino acid derivatives. This guide provides an in-depth analysis of the chemical stability of Fmoc-Arg(Mtr)-Opfp, recommended storage and handling conditions, and protocols for assessing its integrity, thereby ensuring its optimal performance in peptide synthesis workflows.

Chemical Profile and Inherent Stability Characteristics

The stability of Fmoc-Arg(Mtr)-Opfp is a composite of the individual stabilities of its constituent protecting and activating groups. A thorough understanding of their properties is essential for predicting and preventing degradation.

The Fmoc Group: A Base-Labile Protector

The Fmoc group is the cornerstone of modern orthogonal peptide synthesis strategies. Its defining characteristic is its stability under acidic conditions, allowing for the selective removal of acid-labile side-chain protecting groups, while being readily cleaved by secondary amines, most commonly piperidine, through a β-elimination mechanism.[1] This cleavage is quantitative and rapid, making it ideal for automated peptide synthesis.

The Mtr Group: A Robust Acid-Labile Side-Chain Shield

The Mtr group is employed to mask the nucleophilic guanidinium side chain of arginine, preventing unwanted side reactions during peptide synthesis.[2] Compared to other sulfonyl-based arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), the Mtr group exhibits greater acid stability.[2] Its complete removal necessitates extended treatment with strong acids, such as trifluoroacetic acid (TFA), often for several hours. This prolonged exposure to strong acid can be detrimental to sensitive residues within a peptide sequence, such as tryptophan.[3]

The Opfp Ester: An Activated Carboxyl Terminus

The pentafluorophenyl ester is a highly activated functional group designed for efficient acylation of primary and secondary amines to form peptide bonds. Opfp esters are generally crystalline, stable solids that are less susceptible to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters.[4] However, they are still sensitive to moisture and require handling in a dry environment.[5]

Recommended Storage and Handling Protocols

The key to preserving the integrity of Fmoc-Arg(Mtr)-Opfp is meticulous control of the storage environment to mitigate the risks of hydrolysis, premature deprotection, and other degradation pathways.

Long-Term Storage

For long-term storage, Fmoc-Arg(Mtr)-Opfp should be maintained at -20°C in a tightly sealed container.[6] It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen. The container should be placed in a desiccator to provide an additional layer of protection against ambient humidity.

Short-Term Storage and Handling

For routine laboratory use, the following handling procedures are recommended:

-

Equilibration: Before opening, the container should be allowed to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid, which can lead to hydrolysis of the Opfp ester.

-

Inert Atmosphere: Weighing and dispensing of the reagent should ideally be performed in a glove box or under a stream of dry inert gas.

-

Solvent Considerations: If preparing a stock solution, use anhydrous, amine-free solvents such as N,N-dimethylformamide (DMF). Solutions should be prepared fresh for each use, as the stability of the activated ester is significantly reduced in solution. Do not store solutions of Fmoc-Arg(Mtr)-Opfp.

-

Protection from Light: While not explicitly documented for this specific molecule, it is good practice to protect all Fmoc-derivatives from prolonged exposure to intense light.[7]

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes thermal degradation and slows down potential side reactions. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Excludes moisture and oxygen, preventing hydrolysis of the Opfp ester and potential oxidation. |

| Humidity | Low (use of a desiccator) | Protects the moisture-sensitive Opfp ester from hydrolysis. |

| Light | Protect from intense light | General precaution for Fmoc-containing compounds. |

Potential Degradation Pathways and Their Consequences

Several degradation pathways can compromise the quality of Fmoc-Arg(Mtr)-Opfp, leading to impurities that can interfere with peptide synthesis.

Caption: Potential degradation pathways for Fmoc-Arg(Mtr)-Opfp.

Hydrolysis of the Opfp Ester

The most common degradation pathway is the hydrolysis of the pentafluorophenyl ester to the corresponding carboxylic acid, Fmoc-Arg(Mtr)-OH. This inactive form will not participate in the coupling reaction, leading to deletion sequences in the final peptide product.

Premature Deprotection

-

Fmoc Group: Exposure to basic conditions, such as residual amines in solvents, can cause premature cleavage of the Fmoc group. The resulting free amine can react with other activated amino acids, leading to undesired side products.

-

Mtr Group: While relatively stable, the Mtr group can be partially cleaved by repeated exposure to acidic conditions that might be present in the synthesis cycle, although this is less common during the coupling steps.

δ-Lactam Formation

A known side reaction for arginine derivatives during activation is the intramolecular cyclization to form a δ-lactam.[8] This side product can be incorporated into the peptide chain, leading to a difficult-to-remove impurity.

Quality Control and Stability-Indicating Assays

To ensure the quality of Fmoc-Arg(Mtr)-Opfp, particularly after prolonged storage, a stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) is the most suitable technique for this purpose.

Experimental Protocol: HPLC-Based Purity Assessment

Objective: To determine the purity of Fmoc-Arg(Mtr)-Opfp and detect the presence of major degradation products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Sample Preparation: Accurately weigh approximately 1 mg of Fmoc-Arg(Mtr)-Opfp and dissolve it in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Gradient: A typical gradient would be from 30% to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 220 nm and 265 nm (for Fmoc group)

-

Injection Volume: 10 µL

-

-

Data Analysis:

-

Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

-

The primary degradation product, Fmoc-Arg(Mtr)-OH (from hydrolysis), will have a shorter retention time than the parent compound. Other impurities, such as those resulting from premature deprotection, will also have distinct retention times.

-

Caption: Workflow for HPLC-based purity assessment.

Conclusion

Fmoc-Arg(Mtr)-Opfp is a valuable but sensitive reagent in peptide synthesis. Its stability is contingent upon strict adherence to appropriate storage and handling protocols. By understanding the chemical liabilities of the Fmoc, Mtr, and Opfp moieties, researchers can minimize degradation and ensure the high purity required for the successful synthesis of complex peptides. The implementation of routine quality control using a stability-indicating HPLC method is a critical step in verifying the integrity of this reagent before its use in demanding synthetic applications.

References

-

Severn Biotech Ltd. (n.d.). Fmoc-Arg(pbf)-OH >98.5% Safety Data Sheet. Retrieved from [Link]

-

Viral Vector Analytical Development. (n.d.). Fmoc-Arg(Mtr)-Opfp. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Arginine. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH [98930-01-9]. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Arginine-(Pbf). Retrieved from [Link]

-

Aapptec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Carter, J. (2022). Reply to "Do I need to protect Fmoc-Arg in solid phase peptide synthesis?". ResearchGate. Retrieved from [Link]

-

CEM Corporation. (n.d.). Fmoc-Arg(Pbf)-Wang-ProTide. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2020). Replacing DMF in solid-phase peptide synthesis: varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions. Green Chemistry, 22(23), 8238-8246.

- Bhushan, R., & Kumar, V. (2010). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Chirality, 22(9), 819-825.

- Nowick, J. S., et al. (2020).

- Legrand, B., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Molecules, 27(9), 2736.

- Hartrampf, N., et al. (2020). A robust data analytical method to investigate sequence-dependence in flow-based peptide synthesis. Chemical Science, 11(36), 9893-9904.

-

Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from [Link]

-

sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Arg(Mtr)-OH, [98930-01-9]. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). High-Purity Fmoc-D-Cys(Trt)-OPfp: Expert Manufacturer and Supplier for Peptide Synthesis. Retrieved from [Link]

Sources

- 1. chem.uci.edu [chem.uci.edu]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Arg(Mtr)-Opfp | Viral Vector Analytical Development [viral-vector-analytical-development.com]

- 7. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Fmoc-Arg(Mtr)-Opfp: A Specialized Reagent for Solid-Phase Peptide Synthesis

Abstract

The incorporation of arginine (Arg) into synthetic peptides presents a significant challenge in Solid-Phase Peptide Synthesis (SPPS) due to the high basicity and nucleophilicity of its guanidinium side-chain. Effective side-chain protection is paramount to prevent side reactions and ensure high-fidelity synthesis. This technical guide provides an in-depth analysis of Fmoc-Arg(Mtr)-Opfp, a specialized amino acid derivative designed for SPPS. We will deconstruct the roles of the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) protecting group and the pentafluorophenyl (Opfp) active ester, elucidating the specific advantages they confer. This guide offers field-proven insights, detailed experimental protocols, and a comparative analysis to equip researchers, scientists, and drug development professionals with the knowledge to strategically employ this reagent in complex peptide synthesis projects.

The Arginine Conundrum in Fmoc-SPPS

The synthesis of arginine-containing peptides is frequently complicated by the unique properties of its guanidinium group (pKa ≈ 12.5). Without adequate protection, this functional group can lead to several undesirable side reactions:

-

Side-Chain Acylation: The unprotected guanidinium group can be acylated during subsequent coupling steps, leading to branched peptide impurities.

-

δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of the arginine side-chain following activation of the C-terminal carboxyl group, forming a stable δ-lactam.[1][2] This terminates the peptide chain and is a major source of impurity.

-

Coupling Inefficiency: The bulky and polar nature of the guanidinium group can sterically hinder the coupling reaction, requiring extended reaction times or more potent activation methods.

To mitigate these issues, the Fmoc-SPPS strategy employs acid-labile protecting groups for the arginine side-chain. The choice of this protecting group is critical, directly impacting synthesis efficiency, cleavage conditions, and final peptide purity.[3]

Deconstructing the Fmoc-Arg(Mtr)-Opfp Reagent

Fmoc-Arg(Mtr)-Opfp is a multi-component derivative where each part serves a distinct and vital function. Understanding these components is key to leveraging the reagent's full potential.

Caption: Core components of the Fmoc-Arg(Mtr)-Opfp reagent.

The Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) Protecting Group

The Mtr group is a sulfonyl-based protecting group developed for the guanidinium function of arginine. Its primary characteristic is its high stability to acids compared to other common arginine protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl).[4]

-

Causality of Stability: The Mtr group's electronic structure makes it significantly less acid-labile. While Pmc and Pbf incorporate an oxygen atom into a heterocyclic ring system that stabilizes the carbocation formed during acid-catalyzed cleavage, Mtr lacks this feature.[3] This inherent stability is the core of both its primary advantage and its main drawback.

-

Core Advantage - Robustness: The stability of the Mtr group makes it exceptionally reliable during the synthesis of long or complex peptides. It is highly resistant to premature cleavage that can sometimes occur with more labile groups like Pbf during repeated Fmoc deprotection cycles (which use a mild base, but acidic impurities can accumulate). This ensures the guanidinium group remains fully protected throughout the entire chain assembly.

The Opfp (Pentafluorophenyl) Active Ester

The C-terminus of Fmoc-Arg(Mtr)-Opfp is pre-activated as a pentafluorophenyl ester. This is a critical feature for streamlining the coupling process.

-

Mechanism of Action: The Opfp group is a highly effective leaving group due to the electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This makes the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the free N-terminal amine of the growing peptide chain on the solid support.

-

Core Advantage - Efficient, Additive-Free Coupling: Using an Opfp ester eliminates the need for in situ activation with potentially problematic reagents like carbodiimides (e.g., DCC, DIC) and additives (HOBt, Oxyma).[5][6] This offers several benefits:

-

Simplicity and Speed: The reagent is simply dissolved and added to the resin, simplifying automated and manual synthesis protocols.[5]

-

Reduced Side Reactions: It avoids side reactions associated with carbodiimide activation, such as N-acylurea formation.

-

Minimized Racemization: Coupling with active esters like Opfp is known to minimize the risk of racemization, particularly for sensitive amino acids.[7]

-

Strategic Applications and Workflow

The unique combination of the robust Mtr group and the pre-activated Opfp ester makes Fmoc-Arg(Mtr)-Opfp a strategic choice for specific, challenging synthetic scenarios.

Caption: Simplified workflow for a single coupling cycle using Fmoc-Arg(Mtr)-Opfp.

The primary advantage lies in scenarios requiring maximum side-chain security, such as:

-

Synthesis of Long Peptides (>30 residues): Where cumulative exposure to reagents could compromise more labile protecting groups.

-

Peptides with Multiple Arginine Residues: Although cleavage becomes more challenging, the Mtr group ensures complete protection during assembly, preventing the formation of branched impurities.[4]

However, the robustness of the Mtr group necessitates harsh final cleavage conditions. This is the critical trade-off that researchers must consider.

Comparative Analysis: Mtr vs. Pmc and Pbf

While Mtr is highly stable, Pmc and Pbf were later developed to offer greater acid lability, simplifying the final deprotection step. Pbf is now the most commonly used protecting group for arginine in routine Fmoc-SPPS.[3][8]

| Feature | Mtr Group | Pmc Group | Pbf Group |

| Relative Acid Lability | Lowest | Intermediate | Highest |

| Typical Cleavage Time | 4 - 24 hours[3] | 2 - 6 hours | 1.5 - 3 hours |

| Cleavage Conditions | Harsh: TFA with scavengers like thioanisole required.[3][4] | Standard: TFA with standard scavengers (e.g., TIS, water). | Mild: Standard TFA cocktails are highly effective. |

| Risk of Tryptophan Alkylation | Moderate to High (due to long cleavage times) | Moderate | Lower |

| Primary Advantage | Highest stability, robust protection during synthesis. | Good balance of stability and lability. | Fast, clean cleavage under mild conditions.[3] |

| Primary Disadvantage | Harsh cleavage can damage sensitive residues.[3] | Can still be slow to cleave; risk of Trp modification. | Potential for slight premature loss on very long syntheses. |

Field-Proven Experimental Protocols

These protocols are designed as a self-validating system. Successful execution relies on using high-quality, amine-free solvents and monitoring reaction completion.

Protocol 1: Coupling of Fmoc-Arg(Mtr)-Opfp

Objective: To efficiently couple Fmoc-Arg(Mtr)-Opfp to the N-terminus of the resin-bound peptide chain.

Materials:

-

Peptidyl-resin with a free N-terminus (pre-swollen in DMF).

-

Fmoc-Arg(Mtr)-Opfp.

-

N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade.

-

Reagents for monitoring (e.g., Kaiser test kit).

Methodology:

-

Preparation: Ensure the N-terminal Fmoc group of the peptidyl-resin has been completely removed (confirmed by a positive Kaiser test) and the resin has been thoroughly washed with DMF.

-

Reagent Solution: Prepare a 0.3-0.5 M solution of Fmoc-Arg(Mtr)-Opfp (typically 3-5 equivalents relative to resin substitution) in DMF.

-

Coupling Reaction: Add the Fmoc-Arg(Mtr)-Opfp solution to the vessel containing the peptidyl-resin. Agitate the mixture at room temperature.

-

Expert Insight: Unlike standard couplings that require pre-activation, the Opfp ester reacts directly. Coupling is typically rapid, often complete within 60-90 minutes.

-

-

Monitoring: After the designated reaction time, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3-5 times) to remove all soluble reagents and the pentafluorophenol by-product. The resin is now ready for the next Fmoc deprotection step.

Protocol 2: Final Cleavage and Mtr Group Deprotection

Objective: To cleave the synthesized peptide from the resin and remove the Mtr protecting group from all arginine residues.

CAUTION: This procedure uses concentrated acid and odorous scavengers. Perform in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Dry peptidyl-resin.

-

Trifluoroacetic acid (TFA).

-

Scavengers: Thioanisole and Triisopropylsilane (TIS).

-

Water (H₂O), deionized.

-

Cold diethyl ether.

Methodology:

-

Resin Preparation: Wash the final peptidyl-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

-

Cleavage Cocktail Preparation: Prepare the cleavage cocktail. A common and effective mixture for Mtr deprotection is TFA/Thioanisole/TIS/H₂O (90:5:2.5:2.5, v/v/v/v) .[3]

-

Causality: Thioanisole is a critical scavenger that acts as a soft nucleophile, trapping the reactive species generated during the cleavage of the sulfonyl-based Mtr group and preventing re-attachment to sensitive residues like tryptophan.[9]

-

-

Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature.

-

Critical Step: The cleavage time for the Mtr group is significantly longer than for Pbf or Pmc. The reaction can require 4 to 24 hours .[3] For peptides with multiple Arg(Mtr) residues, longer times are necessary. It is highly recommended to monitor the deprotection progress via HPLC analysis of small aliquots.

-

-

Peptide Isolation: Once cleavage is complete, filter the resin and collect the filtrate containing the peptide. Wash the resin twice with fresh TFA and combine the filtrates.

-

Precipitation: Add the TFA filtrate dropwise into a 10-fold volume of cold diethyl ether with constant stirring. The peptide will precipitate as a white solid.

-

Purification: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers. Dry the crude peptide under vacuum. The peptide is now ready for purification by HPLC.

Conclusion

Fmoc-Arg(Mtr)-Opfp is a powerful, albeit specialized, reagent in the peptide chemist's toolbox. Its primary advantage is the exceptional stability of the Mtr protecting group, which provides maximum security for the arginine side-chain during complex and lengthy syntheses. This is synergistically paired with the efficiency and convenience of the pre-activated Opfp ester, which streamlines the coupling step and minimizes associated side reactions.

However, these benefits must be weighed against the significant drawback of requiring harsh, prolonged acid treatment for final deprotection. For routine peptide synthesis, the cleaner and faster cleavage associated with Fmoc-Arg(Pbf)-OH generally makes it the preferred choice. The decision to use Fmoc-Arg(Mtr)-Opfp should be a strategic one, reserved for syntheses where the utmost stability during chain assembly is the paramount concern, and the final peptide is robust enough to withstand the demanding cleavage conditions.

References

-

Merck Millipore. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

ResearchGate. (2022). Do I need to protect Fmoc-Arg in solid phase peptide synthesis?. Retrieved from [Link]

-

Albericio, F., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2888. Retrieved from [Link]

-

Isidro-Llobet, A., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]

- Google Patents. (2019). WO2019234108A1 - Methods for the synthesis of arginine-containing peptides.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-41. Retrieved from [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Arg(Mtr)-OH. Retrieved from [Link]

-

RSC Publishing. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]

-

ACS Publications. (2025). Additive-Free Peptide Synthesis Using Pentafluorophenyl Esters as the Sequence Oligopeptide Synthesis via a Flow Reaction. Retrieved from [Link]

- Google Patents. (1993). US5233044A - Active esters for solid phase peptide synthesis.

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-